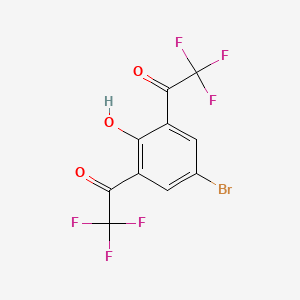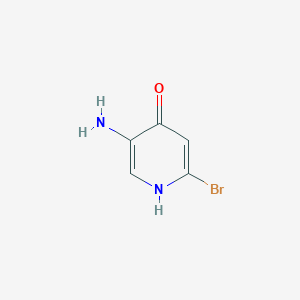
4-Bromo-2,6-bis(trifluoroacetyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,6-bis(trifluoroacetyl)phenol is a halogenated phenol derivative with the chemical formula C10H3BrF6O3 and a molecular weight of 365.02 g/mol . This compound is characterized by the presence of bromine and trifluoroacetyl groups attached to a phenol ring, making it a valuable fluorinated building block in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of 4-bromophenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective introduction of trifluoroacetyl groups at the 2 and 6 positions of the phenol ring . The reaction conditions include maintaining a specific temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficient and consistent production of the compound. Quality control measures are implemented to monitor the purity and yield of the final product.
化学反応の分析
Types of Reactions
4-Bromo-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoroacetyl groups can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted phenols with various functional groups.
Oxidation Reactions: Quinones or other oxidized phenol derivatives.
Reduction Reactions: Alcohols or other reduced phenol derivatives.
科学的研究の応用
4-Bromo-2,6-bis(trifluoroacetyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoroacetyl groups enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The bromine atom can form halogen bonds with biological molecules, influencing their structure and function. The phenol group can undergo redox reactions, modulating the activity of enzymes and other proteins.
類似化合物との比較
Similar Compounds
- 4-Bromo-2,6-difluoroacetylphenol
- 4-Bromo-2,6-dichloroacetylphenol
- 4-Bromo-2,6-dimethylphenol
Uniqueness
4-Bromo-2,6-bis(trifluoroacetyl)phenol is unique due to the presence of trifluoroacetyl groups, which impart distinct physicochemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, distinguishing it from other halogenated phenols.
特性
分子式 |
C10H3BrF6O3 |
|---|---|
分子量 |
365.02 g/mol |
IUPAC名 |
1-[5-bromo-2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H3BrF6O3/c11-3-1-4(7(19)9(12,13)14)6(18)5(2-3)8(20)10(15,16)17/h1-2,18H |
InChIキー |
WNORWIOBKRMRGZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)C(F)(F)F)O)C(=O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B12449208.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)
![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)
![5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12449223.png)
![2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone](/img/structure/B12449229.png)
![Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12449237.png)
![ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate](/img/structure/B12449240.png)


![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)
![Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B12449273.png)

